Pivaloylacetonitrile
Overview
Description
It is a white to cream crystalline powder that is insoluble in water but soluble in organic solvents such as ether, alcohol, and ketones . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Biochemical Analysis
Biochemical Properties
Pivaloylacetonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing various biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of other organic compounds. The nature of these interactions often involves the formation of intermediate complexes, which facilitate the conversion of substrates into desired products .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. Additionally, this compound can form covalent bonds with certain biomolecules, further affecting their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a certain dosage level results in significant changes in biological activity. High doses of this compound have been associated with toxicity, affecting organ function and overall health in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its biochemical activity and overall function .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Pivaloylacetonitrile can be synthesized through several methods. One common method involves the reaction of a pivalic ester with acetonitrile in the presence of sodium-t-butyrate or potassium-t-butyrate as a base in an inert solvent like tetrahydrofuran (THF) at temperatures ranging from 40 to 150 degrees Celsius . Another method includes halogenating pinacolone to obtain a monohalopinacolone, which is then treated with an alkali metal cyanide . Industrial production methods often focus on optimizing yield and safety, using similar reaction conditions but on a larger scale.
Chemical Reactions Analysis
Pivaloylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Domino Annulation Reactions: In the presence of triethylamine, this compound can react with 2-aryl-3-nitrochromenes to form imino-substituted dihydrofurochromene derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pivaloylacetonitrile has several scientific research applications:
Biology: It can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It serves as a building block in the development of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pivaloylacetonitrile involves its reactivity as a nitrile and ketone. The nitrile group can undergo nucleophilic addition reactions, while the ketone group can participate in various condensation and substitution reactions. These properties make it a versatile intermediate in organic synthesis, allowing it to interact with different molecular targets and pathways depending on the specific application.
Comparison with Similar Compounds
Pivaloylacetonitrile can be compared with similar compounds such as:
Benzoylacetonitrile: Similar in structure but with a phenyl group instead of a tert-butyl group.
Acetylacetonitrile: Lacks the bulky tert-butyl group, making it less sterically hindered.
Isobutyronitrile: A simpler nitrile without the ketone functionality.
This compound is unique due to its combination of a nitrile and a ketone group along with the steric hindrance provided by the tert-butyl group, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
4,4-dimethyl-3-oxopentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2,3)6(9)4-5-8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZMACXOMZKYHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069375 | |
Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59997-51-2 | |
Record name | Pivaloylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59997-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivaloylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059997512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethyl-3-oxovaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pivaloylacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF9VR4X5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pivaloylacetonitrile primarily used for in chemical research?
A: this compound serves as a crucial intermediate in organic synthesis. It's a valuable building block for constructing various heterocyclic compounds, including isoxazoles [], dihydrothiophenes [, ], furo[2,3-c]chromenes [], and spiropyrido[2, 1‐a]isoquinolines [].
Q2: Can you describe a key challenge in synthesizing this compound and its solution?
A: Traditional synthesis methods, involving the nucleophilic substitution of halogen in 1-chloro- or 1-bromopinacolone with alkali metal cyanide, often lead to undesirable side products. These include 2-tert-butyloxirane-2-carbonitrile and condensation products, reducing the yield and purity of this compound. Researchers have addressed this by introducing a catalytic amount of alkali iodide during the reaction []. This significantly improves the selectivity of the process, suppressing side reactions and resulting in a this compound yield of 95% with 99% purity [].
Q3: How does this compound contribute to the synthesis of complex heterocycles?
A: this compound participates in multicomponent reactions (MCRs) enabling the efficient construction of complex heterocyclic systems. For instance, a four-component reaction utilizing this compound, thiazolidine-2,4-dione, aromatic aldehydes, and cyclic secondary amines yields trans-2,3-dihydrothiophenes with remarkable diastereoselectivity [, ]. The reaction mechanism involves a sequence of Knoevenagel condensation, Michael addition, thiazolidine-2,4-dione ring-opening, and ultimately, intramolecular ring closure [].
Q4: Are there examples of this compound's involvement in domino reactions?
A: Yes, this compound plays a crucial role in domino annulation reactions. When reacted with 2-aryl-3-nitrochromenes in the presence of triethylamine, it generates diverse products depending on the solvent []. In tetrahydrofuran, the reaction produces imino-substituted dihydrofuro[2,3-c]chromene derivatives []. Interestingly, using methanol or ethanol as solvents leads to the formation of alkoxy-substituted chromeno[3,4-b]pyridines [].
Q5: Has this compound been studied in the context of metal complexes?
A: Research shows that this compound can react with a molybdenum dinitrogen complex, leading to C≡N triple bond cleavage and the formation of (nitrido)(nitrile-enolato) complexes []. Further studies explore the synthesis and properties of organosoluble metal(II) complexes containing hydrazone ligands derived from this compound [].
Q6: What other research areas involve this compound?
A: Beyond heterocycle synthesis, this compound is investigated in various research areas. These include synthesizing densely substituted 2,3-dihydrofurans [], polyfunctionalized acrylates [], functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles [], 2-(tert-butyl)-4H-pyran-3-carbonitriles [], and its reactions with aromatic aldehydes [, ].
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